molecular formula C13H13F3O B2689807 ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene CAS No. 1236146-63-6

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene

Cat. No.: B2689807
CAS No.: 1236146-63-6
M. Wt: 242.241
InChI Key: XQSBVBUNFDPUAP-LBPRGKRZSA-N
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Description

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene (molecular formula: C₁₃H₁₃F₃O, average mass: 242.240) is a fluorinated aromatic compound featuring a cyclopropene ring substituted with a trifluoromethyl (-CF₃) group and an ethoxymethyl (-CH₂OCH₂CH₂-) linker to a benzene ring . This compound is structurally distinct due to its combination of a strained cyclopropene system, fluorinated substituents, and ether-based side chains.

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclopropen-1-yl]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12-8-11(12)6-7-17-9-10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSBVBUNFDPUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene typically involves multiple steps:

  • Formation of the Cyclopropene Ring: : The cyclopropene ring can be synthesized through the reaction of a suitable precursor, such as a 1,3-diene, with a trifluoromethylating agent under controlled conditions. This step often requires the use of catalysts like palladium or nickel to facilitate the cyclization process.

  • Attachment of the Ethoxy Methyl Group: : The ethoxy methyl group can be introduced via an etherification reaction. This involves reacting the cyclopropene intermediate with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.

  • Coupling with Benzene: : The final step involves coupling the ethoxy methyl-substituted cyclopropene with a benzene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropene ring to form cyclopropane derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the ethoxy methyl group, where nucleophiles such as halides or amines replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Cyclopropane derivatives

    Substitution: Halogenated or aminated benzene derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group is known for enhancing the pharmacological properties of compounds. It increases lipophilicity and metabolic stability while influencing biological activity. Research indicates that compounds containing trifluoromethyl groups often exhibit improved efficacy and selectivity in drug design.

Case Studies

  • Anticancer Agents : Trifluoromethylated compounds have been investigated for their potential as anticancer agents. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the activity of certain kinase inhibitors, leading to improved therapeutic outcomes in cancer treatment .
  • Antimicrobial Activity : Research has highlighted the antimicrobial properties of trifluoromethyl-containing compounds. The structural characteristics of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene may contribute to its effectiveness against various bacterial strains .

Materials Science Applications

In materials science, compounds like this compound are explored for their potential in developing advanced materials with specific properties.

Case Studies

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research has demonstrated that such modifications can lead to materials suitable for high-performance applications .
  • Coatings and Adhesives : The unique properties imparted by trifluoromethyl groups make them desirable in formulating coatings and adhesives that require durability and resistance to solvents and environmental factors .

Agrochemical Applications

The presence of the trifluoromethyl group also makes this compound a candidate for agrochemical applications.

Case Studies

  • Pesticides : Trifluoromethylated compounds have been used in developing novel pesticides with enhanced efficacy against pests while minimizing environmental impact. Their unique chemical properties can lead to selective action against target species .
  • Herbicides : Research indicates that herbicides containing trifluoromethyl groups can exhibit increased potency and reduced phytotoxicity, making them valuable in agricultural practices .

Mechanism of Action

The mechanism of action of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropene ring may facilitate interactions with hydrophobic pockets in target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Structure Molecular Weight Key Functional Groups Fluorination Pattern Potential Applications
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene Benzene + ethoxymethyl + cyclopropene-CF₃ 242.24 Cyclopropene, trifluoromethyl, ether Trifluoromethyl on cyclopropene Pharmaceutical intermediate (inferred)
(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene Benzene + cyclohexyl + difluoropropene 264.34 (estimated) Cyclopropene (difluoro), cyclohexyl Difluoro on cyclopropene Material science (synthesis intermediate)
2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene Benzene + ethoxy + methoxyethylamine 289.27 (estimated) Ether, tertiary amine, difluoro Difluoro on benzene Pharmaceutical intermediate (explicit in patent)
Aprepitant derivatives (e.g., EP 4 374 877 A2) Complex spirocyclic + trifluoromethylphenyl >600 Trifluoromethylphenyl, morpholine, triazolone Multiple trifluoromethyl groups Anti-emetic drugs

Key Observations:

Cyclopropene Systems : The target compound and (3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene both feature strained cyclopropene rings. The trifluoromethyl group in the target compound enhances lipophilicity and electronic effects compared to the cyclohexyl group in the latter.

Fluorination: The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than the difluoro substituents in 2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene . This may influence reactivity in substitution or coupling reactions.

Physicochemical Properties

  • Molecular Weight : The target compound (242.24) is lighter than Aprepitant derivatives (>600) , suggesting better bioavailability for small-molecule applications.
  • Lipophilicity: The trifluoromethyl group increases logP (estimated) compared to non-fluorinated analogs but reduces it relative to perfluorinated compounds like those in .
  • Synthetic Complexity : The cyclopropene ring in the target compound introduces synthetic challenges, whereas Aprepitant derivatives require multi-step spirocyclic syntheses .

Biological Activity

The compound ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene , with the CAS number 1236146-63-6 , is a member of the organofluorine compounds that has garnered attention due to its potential biological activities. Its molecular formula is C13H13F3OC_{13}H_{13}F_3O, and it possesses a molecular weight of 242.24 g/mol . The trifluoromethyl group (CF3-CF_3) is significant in medicinal chemistry, often enhancing the pharmacological properties of compounds.

PropertyValue
CAS Number1236146-63-6
Molecular FormulaC₁₃H₁₃F₃O
Molecular Weight242.24 g/mol
Purity95%

Anticancer Activity

Research indicates that compounds featuring a trifluoromethyl group can exhibit enhanced anticancer properties. For instance, studies on related compounds have shown that the introduction of a CF3-CF_3 moiety significantly increases their potency against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

  • Case Study: Isoxazole Derivatives
    • A study highlighted the anti-cancer activity of 4-(trifluoromethyl)isoxazole derivatives, demonstrating an IC50 value of 3.09 μM against MCF-7 cells. The presence of the CF3-CF_3 group was crucial in enhancing this activity compared to non-fluorinated analogs, which had IC50 values exceeding 19 μM .
  • Mechanism Insights
    • The lead compound from this study showed selective toxicity towards cancer cells over normal HEK-293 cells, with a 30.8-fold selectivity for MCF-7 cells. It was noted that compound 2g (a related structure) inhibited DNA synthesis and promoted G2/M-phase progression in treated cells, indicating its potential as an effective anticancer agent .

Other Biological Activities

The biological activities of compounds similar to this compound extend beyond anticancer effects:

  • Neurotransmitter Uptake Inhibition
    • Compounds containing the trifluoromethyl group have been shown to inhibit serotonin uptake significantly, suggesting potential applications in treating mood disorders .
  • Antiviral Properties
    • Some trifluoromethyl-containing compounds have demonstrated activity against viral infections by targeting specific viral proteins, highlighting their versatility in drug development .

Structure-Activity Relationship (SAR)

The inclusion of a trifluoromethyl group is often linked to improved lipophilicity and metabolic stability, which are desirable traits in drug design. The electronegative nature of fluorine can enhance binding interactions with biological targets, thereby increasing efficacy.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions. For example, cyclopropane derivatives can be synthesized via base-mediated coupling (e.g., NaH in THF) between trifluoromethyl-substituted cyclopropenyl precursors and ethoxy-methylbenzene intermediates. Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) or HPLC (MeCN/water with formic acid) . Critical parameters include inert atmospheres (N₂) to prevent side reactions and temperature control (e.g., 75°C for coupling reactions) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • LCMS : Used to confirm molecular ions (e.g., m/z 775 [M+H]⁺) and monitor reaction progress .
  • HPLC : Retention times under standardized conditions (e.g., 1.40 minutes with SMD-TFA05 analysis) help verify purity .
  • NMR : Structural elucidation of cyclopropenyl and trifluoromethyl groups via ¹⁹F and ¹H NMR.

Q. How can competing side reactions during trifluoromethyl group introduction be minimized?

  • Methodology : Use of sterically hindered bases (e.g., cesium carbonate) in polar aprotic solvents (e.g., acetonitrile) suppresses nucleophilic substitution at the trifluoromethyl site. Slow addition of electrophiles and low temperatures (0–5°C) during cyclopropanation also reduce byproducts .

Advanced Research Questions

Q. What is the mechanistic role of the cyclopropenyl ring in modulating electronic properties and reactivity?

  • Methodology : Computational studies (DFT) reveal that the strained cyclopropenyl ring enhances electrophilicity at the adjacent ethoxy-methyl group, facilitating nucleophilic attacks in cross-coupling reactions. Experimental validation involves kinetic profiling of reactions with/without cyclopropane rings, monitored via in-situ IR spectroscopy .

Q. How does the trifluoromethyl group influence biological activity in pharmacological contexts?

  • Methodology : In vitro assays (e.g., enzyme inhibition studies) compare analogs with/without trifluoromethyl groups. For example, the CF₃ group increases metabolic stability by resisting oxidative degradation in hepatic microsomal assays. SAR studies using radiolabeled analogs (³H/¹⁴C) track binding affinity to target proteins .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodology :

  • Protecting Groups : Use of tert-butyl esters or dioxolane rings to shield reactive hydroxyl groups during coupling steps .
  • Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic steps (e.g., cyclopropanation), reducing decomposition .
  • Catalysis : Palladium-catalyzed Suzuki-Miyaura couplings for aryl-cyclopropane bond formation, with ligand screening (e.g., SPhos vs. XPhos) to optimize turnover .

Data Contradictions and Resolution

Q. How do discrepancies in reported purification methods (HPLC vs. column chromatography) affect compound purity?

  • Analysis : Silica gel chromatography is cost-effective for non-polar intermediates but may fail to resolve stereoisomers. HPLC (e.g., YMC-Actus Triart C18 columns) offers superior resolution for polar derivatives but requires acidic modifiers (0.1% formic acid), which may protonate basic functional groups. Cross-validation via LCMS and elemental analysis is critical .

Tables for Key Data

Parameter Example Conditions Reference
Cyclopropanation Temperature75°C in acetonitrile with Cs₂CO₃
HPLC Mobile PhaseMeCN/water (0.1% formic acid)
LCMS Molecular Ionm/z 775 [M+H]⁺
Purification Yield66% via HPLC

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